Accelerated Rotamer Exchange Kinetics in Corynantheine Due to Reduced Steric Bulk of the Vinyl Group Relative to Dihydrocorynantheine's Ethyl Moiety
Corynantheine exhibits a 39-fold faster rotamer exchange rate at 0°C compared to dihydrocorynantheine, as determined by dynamic 1H NMR spectroscopy. This difference arises from the steric bulk of the vinyl versus ethyl substituent. The activation enthalpy for corynantheine is ΔH‡ = 60 ± 6 kJ/mol, compared to 71 ± 6 kJ/mol for dihydrocorynantheine, with corresponding activation entropies of ΔS‡ = 24 ± 6 J/mol·K and 33 ± 6 J/mol·K, respectively [1].
| Evidence Dimension | Rotamer exchange rate (k) at 0°C |
|---|---|
| Target Compound Data | 350 s⁻¹ |
| Comparator Or Baseline | Dihydrocorynantheine: 9 s⁻¹ |
| Quantified Difference | 39-fold faster exchange |
| Conditions | Dynamic 1H NMR spectroscopy (400 MHz) in CDCl₃; line-shape analysis |
Why This Matters
Differences in conformational sampling rates can influence receptor binding kinetics and downstream pharmacological profiles, making corynantheine a distinct molecular tool for studying structure-conformation-activity relationships.
- [1] Stærk, D., Petersen, L. B., Olsen, C. E., & Jaroszewski, J. W. (2001). Conformational analysis of indole alkaloids corynantheine and dihydrocorynantheine by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group. Journal of Organic Chemistry, 66(7), 2217-2221. DOI: 10.1021/jo000987n. View Source
